(2-Ethoxyphenyl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
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Overview
Description
(2-Ethoxyphenyl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a complex organic compound that features a unique combination of functional groups, including an ethoxyphenyl group, a furan ring, an oxadiazole ring, and an azetidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxyphenyl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone typically involves multiple steps:
Formation of the 1,2,4-Oxadiazole Ring: This can be achieved by reacting a suitable nitrile with an amidoxime under acidic or basic conditions.
Synthesis of the Azetidinone Ring: The azetidinone ring can be synthesized via a [2+2] cycloaddition reaction between an imine and a ketene.
Coupling of the Furan Ring: The furan ring can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Final Assembly: The final step involves coupling the ethoxyphenyl group with the previously synthesized intermediate, often using a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.
Reduction: The oxadiazole ring can be reduced to form amines or other reduced products.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Furanones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-Ethoxyphenyl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its diverse functional groups. It may also serve as a lead compound in drug discovery programs targeting specific biological pathways.
Medicine
Medically, this compound has potential applications as an antimicrobial, anticancer, or anti-inflammatory agent. Its ability to interact with various biological targets makes it a promising candidate for therapeutic development.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.
Mechanism of Action
The mechanism of action of (2-Ethoxyphenyl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s diverse functional groups allow it to form multiple types of interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2-Methoxyphenyl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
- (2-Chlorophenyl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
- (2-Bromophenyl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
Uniqueness
What sets (2-Ethoxyphenyl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone apart from similar compounds is the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity
Biological Activity
The compound (2-Ethoxyphenyl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound features a unique arrangement of a phenyl group, a furan ring, and an oxadiazole moiety. Its molecular formula is C16H18N4O3 with a molecular weight of approximately 302.34 g/mol. The presence of these heterocyclic rings contributes to its lipophilicity and potential interactions with biological membranes.
Antimicrobial Activity
Compounds containing oxadiazole and furan rings are often associated with significant antimicrobial properties. Studies have shown that derivatives of oxadiazole exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, similar compounds have demonstrated minimum inhibitory concentrations (MIC) ranging from 20 to 40 µM against S. aureus and 40 to 70 µM against E. coli .
Anticancer Potential
The anticancer activity of oxadiazole derivatives has been well-documented. For example, compounds similar to the one have shown IC50 values in the low micromolar range against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The specific compound under review is hypothesized to exhibit similar anticancer properties due to its structural features that facilitate interaction with cellular targets involved in tumor growth .
The proposed mechanism of action for this compound involves binding to specific biological targets such as enzymes or receptors. This binding may lead to inhibition of enzymatic activity or modulation of receptor functions, which can result in various therapeutic effects. For instance, it may inhibit pathways critical for cancer cell proliferation or bacterial survival .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence and position of substituents on the oxadiazole and furan rings significantly influence biological activity. Electron-donating groups at specific positions enhance anticancer and antioxidant activities, while electron-withdrawing groups improve antimicrobial potential .
Substituent Type | Position | Biological Activity Impact |
---|---|---|
Electron-donating | Para | Increases anticancer potential |
Electron-withdrawing | Para | Enhances antimicrobial activity |
Case Studies
- Anticancer Study : A derivative similar to the compound exhibited an IC50 value of 1 µM against MCF-7 cells, indicating potent anticancer activity compared to standard chemotherapeutics like Doxorubicin .
- Antimicrobial Study : Another study reported MIC values for oxadiazole derivatives against multi-drug resistant strains of S. aureus, highlighting the potential use of these compounds in treating resistant infections .
Properties
IUPAC Name |
(2-ethoxyphenyl)-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-2-23-14-7-4-3-6-13(14)18(22)21-10-12(11-21)17-19-16(20-25-17)15-8-5-9-24-15/h3-9,12H,2,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQQRWJIQOTSCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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